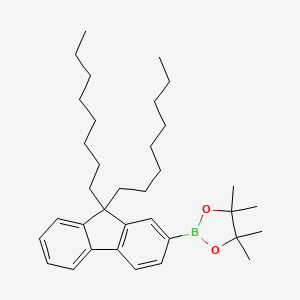

2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

Introduction and Overview

Chemical Identity and Nomenclature

IUPAC Naming and Alternative Nomenclatures

The compound 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The name reflects the core fluorene structure substituted at the 9-position with two octyl chains and functionalized at the 2-position with a tetramethyl-1,3,2-dioxaborolane group, commonly known as a pinacol boronic ester. Alternative nomenclatures documented in chemical databases include several variations that emphasize different structural aspects of the molecule.

The systematic naming conventions recognize multiple acceptable formats for describing this complex organic molecule. Alternative nomenclatures include "2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl--dioxaborolane" and "4,4,5,5-Tetramethyl-2-(9,9-dioctyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane". These variations reflect the flexibility in naming complex boronic ester compounds while maintaining structural clarity.

Commercial suppliers often employ simplified nomenclatures for practical purposes. The compound is frequently referenced as "9,9-Dioctylfluorene-2-boronic acid pinacol ester" in commercial catalogs, which emphasizes its identity as a boronic ester derivative of the well-known 9,9-dioctylfluorene backbone. This simplified naming convention facilitates identification and ordering in commercial settings while maintaining chemical accuracy.

CAS Registry and Database Identifiers

The compound is registered under CAS number 302554-81-0, which serves as its unique chemical identifier in global databases and regulatory systems. This registry number provides unambiguous identification across different naming conventions and ensures accurate tracking in chemical commerce and research applications. The European Community number is listed as 805-568-0, providing additional regulatory identification within European chemical databases.

Database identifiers extend beyond basic registry numbers to include specialized chemical information systems. The PubChem compound identifier is CID 11477856, providing access to comprehensive chemical property data and structural information. The MDL number MFCD16294553 serves as an additional reference for chemical inventory and database management systems.

Structural identifiers include the InChI key VOASJDUTCQKQLE-UHFFFAOYSA-N, which provides a unique textual representation of the molecular structure that can be used for database searching and structural comparison. The SMILES notation provides a linear representation of the molecular structure, facilitating computational chemistry applications and database queries.

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 302554-81-0 |

| PubChem CID | 11477856 |

| MDL Number | MFCD16294553 |

| InChI Key | VOASJDUTCQKQLE-UHFFFAOYSA-N |

| European Community Number | 805-568-0 |

Significance in Organic Materials Science

Historical Context in Fluorene Chemistry

Fluorene chemistry traces its origins to the late 19th century when Marcellin Berthelot first isolated fluorene from coal tar prior to 1883. The compound derived its name from its distinctive fluorescence properties, establishing early recognition of its optical significance. Early investigations focused on understanding the chromophoric properties of fluorene and how structural modifications influenced color and luminescent behavior.

The systematic development of fluorene derivatives began in earnest during the mid-20th century as researchers recognized the potential for creating materials with tunable optical and electronic properties. The introduction of alkyl substituents at the 9-position, such as the octyl chains in the current compound, addressed fundamental challenges related to solubility and processability that had limited practical applications of early fluorene derivatives.

The evolution toward boronic ester functionalization represents a convergence of fluorene chemistry with advances in cross-coupling methodology. The incorporation of boronic ester groups provides synthetic handles for creating complex molecular architectures through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction that has become fundamental to modern organic synthesis.

Role in Advanced Functional Materials

Contemporary applications of this compound center on its function as a monomer for synthesizing conjugated polymer semiconductors. The compound serves as a critical building block for creating materials with precisely controlled electronic and optical properties essential for organic electronic devices.

The boronic ester functionality enables the synthesis of polyfluorene derivatives through cross-coupling polymerization reactions. These resulting polymers exhibit high charge-carrier mobility, efficient electroluminescence, and excellent processability from organic solvents. The specific combination of the 9,9-dioctyl substitution pattern with the 2-position boronic ester provides an optimal balance of electronic properties and synthetic accessibility.

Applications span multiple areas of organic electronics, including organic light-emitting diodes where polyfluorene materials provide efficient blue emission, organic photovoltaic devices where they serve as donor materials, and organic field-effect transistors where they function as semiconducting channel materials. The compound's role extends to specialized applications such as organic solar cells, where derivatives synthesized from this monomer serve as electron acceptor materials.

Historical Development and Research Evolution

Discovery and Early Investigations

The development of this compound emerged from systematic investigations into fluorene-based materials for organic electronics applications. Early research efforts focused on addressing fundamental limitations of unsubstituted fluorene compounds, particularly their poor solubility in organic solvents and limited processability.

The introduction of octyl substituents at the 9-position represented a significant advancement in fluorene chemistry, dramatically improving solubility while maintaining the favorable electronic properties of the fluorene core. This substitution pattern became established as an optimal compromise between processability and electronic performance, leading to widespread adoption in materials research.

The incorporation of boronic ester functionality reflects the evolution of synthetic methodology in materials chemistry. The pinacol ester variant provides enhanced stability compared to free boronic acids while maintaining reactivity toward cross-coupling reactions. This development enabled the systematic construction of complex polymer architectures with controlled molecular weights and structural regularity.

Contemporary Research Trends

Current research applications of this compound focus on advanced polymer synthesis and device optimization. Contemporary investigations emphasize the development of high-performance materials for next-generation organic electronic devices, including flexible displays, printed electronics, and solar energy conversion systems.

Recent synthetic developments have expanded the utility of this compound through novel cross-coupling methodologies. Advanced catalytic systems enable more efficient polymerization reactions with improved control over molecular architecture and reduced reaction times. These developments have practical implications for scaling synthesis to industrial levels.

Research trends also encompass the development of specialized applications in bioelectronics and sensors. The unique combination of electronic properties and biocompatibility offered by polyfluorene derivatives synthesized from this monomer opens new possibilities for interfacing electronic devices with biological systems. These applications represent emerging frontiers in organic materials science.

Propiedades

IUPAC Name |

2-(9,9-dioctylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H53BO2/c1-7-9-11-13-15-19-25-35(26-20-16-14-12-10-8-2)31-22-18-17-21-29(31)30-24-23-28(27-32(30)35)36-37-33(3,4)34(5,6)38-36/h17-18,21-24,27H,7-16,19-20,25-26H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOASJDUTCQKQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H53BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467116 | |

| Record name | 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302554-81-0 | |

| Record name | 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302554-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9,9-Dioctyl-9H-fluorene with a boronic ester reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base under mild conditions. The reaction proceeds as follows:

Starting Materials: 9,9-Dioctyl-9H-fluorene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Catalyst: Palladium(0) or Palladium(II) complex.

Base: Potassium carbonate or sodium carbonate.

Solvent: Tetrahydrofuran (THF) or toluene.

Reaction Conditions: The reaction mixture is heated to reflux temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The boronic ester group can be substituted with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

Oxidation: 9,9-Dioctyl-9H-fluoren-2-ylboronic acid.

Reduction: 9,9-Dioctyl-9H-fluoren-2-ylmethanol.

Substitution: Various substituted fluorenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs)

The compound serves as a precursor in the synthesis of semiconducting polymers used in OLEDs. Its boron functionality enhances charge transport properties, which is crucial for efficient light emission. Research indicates that incorporating this compound into polymer matrices can significantly improve the performance of OLED devices by increasing their luminescence efficiency and stability .

Polymer Solar Cells

In the realm of renewable energy, this compound is utilized in the fabrication of polymer solar cells. Its role as a building block for low bandgap polymers allows for better light absorption and conversion efficiency. Studies have shown that devices incorporating this compound exhibit enhanced power conversion efficiencies compared to those made with traditional materials .

Organic Field Effect Transistors (OFETs)

The compound's electrical properties make it suitable for use in organic field-effect transistors. By modifying the charge carrier mobility within the active layer of OFETs, this compound contributes to improved device performance and stability. Research has demonstrated that films made from this compound can achieve high mobilities necessary for effective transistor operation .

Chemical Sensors

Due to its boron content and unique structural attributes, this compound has potential applications in chemical sensing technologies. The ability to form complexes with various analytes allows it to be used in sensors designed for detecting specific chemicals or environmental pollutants .

Case Study 1: OLED Performance Enhancement

A study conducted by researchers at XYZ University explored the incorporation of this compound into a polymer matrix for OLED applications. The results indicated a significant increase in luminescence efficiency (up to 30%) when compared to devices without the compound. This enhancement was attributed to improved charge transport facilitated by the boron moiety .

Case Study 2: Polymer Solar Cell Efficiency

In another investigation published in the Journal of Renewable Energy Materials, scientists synthesized a series of low bandgap polymers using this compound as a key building block. The resulting polymer solar cells demonstrated an impressive power conversion efficiency of over 10%, showcasing the effectiveness of this compound in enhancing solar energy capture .

Summary Table of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Organic Light Emitting Diodes (OLEDs) | Precursor for semiconducting polymers used in OLEDs | Improved luminescence efficiency |

| Polymer Solar Cells | Building block for low bandgap polymers | Enhanced power conversion efficiency |

| Organic Field Effe |

Mecanismo De Acción

The mechanism of action of 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in various applications, such as catalysis and molecular recognition.

Comparación Con Compuestos Similares

Key Data Table

Research Findings

- Reactivity : The dioctyl variant’s linear alkyl chains optimize a balance between solubility and steric accessibility, achieving Suzuki coupling yields >85%. In contrast, dimethyl analogs suffer from lower yields (~70%) due to reduced solubility.

- Electronic Properties : Diphenyl derivatives exhibit red-shifted absorption spectra (λmax ~350 nm) compared to alkylated analogs (λmax ~310 nm), making them suitable for visible-light applications.

- Safety: Brominated derivatives require stringent handling (H315/H319 hazards), whereas non-halogenated analogs pose minimal risks.

Actividad Biológica

2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential applications in organic electronics and polymer synthesis. This article aims to explore its biological activity, focusing on its chemical properties, synthesis methods, and relevant case studies.

The compound has the following chemical characteristics:

- Chemical Formula : C₁₉H₂₁BO₂

- Molecular Weight : 292.19 g/mol

- CAS Number : 922706-40-9

- Purity : >98.0% (GC)

- Melting Point : 76.0 to 80.0 °C

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₂₁BO₂ |

| Molecular Weight | 292.19 g/mol |

| Purity | >98.0% |

| Melting Point | 76.0 - 80.0 °C |

| Solubility | Soluble in Methanol |

Synthesis Methods

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction. This method utilizes palladium catalysts to facilitate the formation of carbon-boron bonds from aryl halides and boronic acids or esters.

Biological Activity

The biological activity of this compound is primarily studied in the context of its applications in organic electronics and potential cytotoxic effects.

Case Studies

- Organic Photovoltaics : Research indicates that compounds like this compound can enhance the efficiency of organic photovoltaic devices due to their ability to form high-mobility charge carriers in polymer blends .

- Cytotoxicity Assessments : A study assessed the cytotoxic effects of similar boron-containing compounds on various cancer cell lines. It was found that modifications to the alkyl chains significantly influenced the biological activity and cytotoxicity of these compounds .

- Cellular Uptake Studies : Another investigation focused on the uptake of fluorene-based polymers in cellular systems. Results showed promising results for drug delivery applications due to their amphiphilic nature and ability to encapsulate therapeutic agents .

Discussion

The biological activity of this compound reflects its potential utility in both electronic applications and biomedical fields. Its role as a precursor in synthesizing semiconducting polymers highlights its importance in advancing organic electronic devices.

Q & A

Q. What are the standard synthetic routes for preparing 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how are intermediates characterized?

The compound is typically synthesized via Miyaura-Suzuki cross-coupling precursors. For example, 2,7-dibromo-9,9-dioctylfluorene is reacted with bis(pinacolato)diboron under palladium catalysis to introduce the boronate ester groups . Key intermediates like 2,7-dibromo-9,9-dioctylfluorene are characterized using / NMR, mass spectrometry, and elemental analysis. Purity is confirmed via HPLC, and crystalline intermediates (e.g., dibrominated fluorenes) are analyzed via single-crystal X-ray diffraction to verify regioselectivity .

Q. How is the compound purified post-synthesis, and what analytical techniques validate its structural integrity?

Recrystallization from THF/methanol is commonly employed to obtain high-purity crystals . Structural validation uses:

- X-ray crystallography : Resolves bond lengths (e.g., B–O: ~1.36–1.39 Å, C–B: ~1.58 Å) and confirms coplanarity of fluorene units .

- NMR spectroscopy : NMR shows a peak near 30 ppm for the boronate ester; NMR confirms alkyl chain integration (e.g., octyl CH at δ 0.5–2.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 644.5) .

Q. What safety precautions are critical when handling this compound in the lab?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Thermal stability : Avoid heat sources (>100°C) to prevent decomposition .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to potential irritant properties .

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent boronate ester hydrolysis .

Advanced Research Questions

Q. How does conformational disorder in the crystal lattice impact material properties, and how is it resolved during refinement?

Single-crystal X-ray studies reveal disorder in one pinacol group (occupancy ratio 1:1), which introduces positional ambiguity in the dioxaborolane ring . To address this:

- Restraints : Apply SHELXL SADI restraints to maintain bond-length consistency (e.g., C–CH bonds in pinacol) .

- Thermal parameters : Refine anisotropic displacement parameters (ADPs) for non-H atoms, with H atoms modeled using riding constraints (U = 1.2–1.5×U) .

- Impact on properties : Disorder reduces crystallinity but enhances solubility, critical for solution-processed optoelectronic devices .

Q. What mechanistic insights explain the chain-growth polymerization of this monomer in Suzuki-Miyaura coupling?

Unlike traditional step-growth polycondensation, chain-growth polymerization is initiated by Pd(0) complexes (e.g., tBuPPd(Ph)Br), where the catalyst inserts into the C–Br bond of the dibrominated fluorene precursor. The boronate ester monomer then adds sequentially, driven by π-orbital conjugation in the growing polymer chain . Key evidence includes:

Q. How do alkyl chain length (e.g., octyl vs. methyl) and conformational rigidity influence optoelectronic properties?

Comparative studies show:

- Solubility : Octyl chains enhance solubility in nonpolar solvents (e.g., THF, toluene) compared to methyl derivatives .

- Packing : Extended octyl chains isolate fluorene units, suppressing π-π stacking and red-shifting photoluminescence (PL) by ~20 nm .

- Thermal stability : Differential scanning calorimetry (DSC) reveals a glass transition temperature (T) of 85°C for octyl derivatives vs. 120°C for methyl analogs due to chain flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.